molecular formula C20H15N3OS B2418502 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide CAS No. 1212796-57-0

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide

Cat. No.: B2418502
CAS No.: 1212796-57-0
M. Wt: 345.42
InChI Key: OIKMSKTZYDFUSY-MDZDMXLPSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide is a novel chemical entity designed for research applications, particularly in the field of oncology. This compound features an imidazo[2,1-b]thiazole scaffold, which is a privileged structure in medicinal chemistry known to be associated with a wide range of biological activities . Recent scientific literature highlights that the imidazo[2,1-b]thiazole core is a promising scaffold for the development of new anticancer agents . Analogues of this compound have been designed and evaluated as potential multi-targeting agents, showing mechanisms of action that include the inhibition of key tyrosine kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), as well as the enzyme dihydrofolate reductase (DHFR) . These targets are critically involved in cellular proliferation and survival pathways in various cancers. Furthermore, the cinnamamide moiety is of significant research interest due to its potential role as a Michael acceptor, which may allow the molecule to interact with cellular targets such as the Keap1-Nrf2 pathway, although the specific activity of this compound requires further investigation . Researchers can utilize this high-quality compound for in vitro studies to explore its potential biological activities, mechanisms of action, and for hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h1-14H,(H,21,24)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKMSKTZYDFUSY-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a thiazole derivative with an imidazole precursor under reflux conditions in a suitable solvent such as 1,4-dioxane . The reaction conditions often require the use of catalysts and specific reagents to facilitate the formation of the imidazo[2,1-b]thiazole ring system. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Functionalization at Position 6

Substituents at position 6 of imidazo[2,1-b]thiazole are introduced via:

  • Electrophilic aromatic substitution (EAS): Bromination using NBS (N-bromosuccinimide) in DCM at 0°C .

  • Cross-coupling reactions: Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis (e.g., Pd(PPh3_3)4_4) to attach phenyl groups .

Key Data :

Reaction StepConditionsYieldSpectral Data (1^1H-NMR)
Bromination of imidazo-thiazoleNBS, DCM, 0°C, 2h73%δ 7.57–7.54 (dd, 2H), 9.63 (s, 1H)

Cinnamamide Attachment

The cinnamamide group is introduced via amide coupling between 3-amino-phenyl-imidazo[2,1-b]thiazole and cinnamoyl chloride:

  • Step 1: Generate cinnamoyl chloride by treating cinnamic acid with thionyl chloride (SOCl2_2) under reflux .

  • Step 2: React the amine intermediate with cinnamoyl chloride in anhydrous DCM using triethylamine (TEA) as a base .

Optimized Conditions :

  • Molar ratio (amine : cinnamoyl chloride) = 1 : 1.2

  • Reaction time: 12 hours at 25°C

  • Yield: 68–72%

Analytical Data:

PropertyValue
1^1H-NMR (CDCl3_3)δ 7.68–7.62 (m, 4H, aromatic), 6.72 (d, J=16 Hz, 1H, CH=CH), 6.42 (d, J=16 Hz, 1H, CH=CH)
IR (cm1^{-1})1655 (C=O stretch), 1607 (N-H bend)
HRMS (ESI+)m/z 402.1245 [M+H]+^+ (calc. 402.1248)

Regioselective Modifications

Ru(II)-catalyzed C–H activation enables direct ortho-functionalization of the phenyl ring :

  • Amidation: Use acyl azides (e.g., benzoyl azide) with [Ru(p-cymene)Cl2_2]2_2 catalyst and AgSbF6_6 additive in DCE at 80°C .

Example Reaction :

  • Substrate: N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide

  • Product: Ortho-amidated derivative

  • Yield: 58%

Biological Reactivity and Stability

  • Hydrolytic Stability: Resistant to hydrolysis under physiological pH (7.4) due to the electron-withdrawing imidazo-thiazole moiety .

  • Metabolic Pathways: Predominant CYP3A4-mediated oxidation of the cinnamamide double bond, as shown in microsomal assays .

Comparative Activity Data

Derivatives with similar scaffolds exhibit potent biological activity:

CompoundIC50_{50} (μM)TargetReference
Imidazo[2,1-b]thiadiazole0.59FAK phosphorylation
Cinnamamide-thiazole1.7Pancreatic cancer

Challenges and Optimization

  • Low Solubility: Addressable via PEGylation or prodrug strategies (e.g., phosphate ester derivatives) .

  • Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis to manage E/Z isomerism in the cinnamamide moiety .

Scientific Research Applications

Anticancer Properties

One of the most promising applications of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide is its potential as an anticancer agent. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Key findings include:

  • Ovarian Cancer (OVCAR-3) : Exhibited potent growth inhibition.
  • Colon Cancer (HCT-15) : Effective in reducing cell viability.
  • Renal Cancer (CAKI-1 and UO-31) : Showed marked antiproliferative effects.
  • Leukemia (CCRF-CEM and SR) : Inhibited proliferation significantly.

The compound's IC50 values suggest its potential as a therapeutic agent against these malignancies.

Biochemical Interactions

This compound interacts with various enzymes and proteins involved in cell signaling pathways. Its ability to inhibit kinases suggests that it may prevent substrate access to these enzymes, thereby disrupting critical signaling cascades that promote cell growth and division.

Case Studies

Several studies have documented the effects of this compound on cancer cell lines:

  • Study on Ovarian Cancer : Demonstrated significant inhibition of cell proliferation with an IC50 value indicating high potency.
  • Colon Cancer Research : Showed effective reduction in cell viability and induced apoptosis in treated cells.
  • Renal Cancer Analysis : Highlighted the compound's ability to disrupt key signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with microbial enzymes, disrupting their normal function and leading to the inhibition of microbial growth . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues . These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly impact their biological activities and properties. For example, benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown potent antimycobacterial activity, whereas this compound is more focused on anticancer and antimicrobial applications . The uniqueness of this compound lies in its specific combination of the imidazo[2,1-b]thiazole core with the cinnamamide moiety, which contributes to its distinct chemical and biological properties.

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide is a compound belonging to the class of imidazo[2,1-b]thiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

This compound has been studied for its anticancer , antimicrobial , and antioxidant properties. Its mechanism of action primarily involves the inhibition of specific enzymes and modulation of various cellular pathways.

  • Enzyme Interaction : The compound exhibits inhibitory activity against several kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it prevents substrate access, thereby disrupting normal cellular functions.
  • Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cells by interfering with signaling pathways that promote cell growth and division. This has been observed in various cancer cell lines, demonstrating its potential as an anticancer agent.

The compound's biochemical properties are critical to its biological activity:

  • Cellular Effects : It influences cellular functions by modulating gene expression and cellular metabolism. For instance, it has been shown to enhance the expression of antioxidant genes through the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress .
  • Transport and Distribution : this compound is transported within cells via specific transporters that facilitate its movement across membranes. This distribution is essential for its accumulation in target tissues where it exerts its effects.

Case Studies and Research Findings

Recent studies have provided substantial evidence supporting the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. The results indicated a dose-dependent response, where higher concentrations led to increased inhibition of cell growth.
  • Antioxidant Properties : In a study focusing on hepatocytes, this compound was shown to activate the Nrf2/ARE pathway, leading to increased expression of antioxidant enzymes such as hemeoxygenase-1 and NAD(P)H quinone oxidoreductase 1. This activation correlated with enhanced cellular protection against oxidative stress induced by tert-butyl hydroperoxide (t-BHP) .
  • Antimicrobial Evaluation : The compound has also been evaluated for its antimicrobial properties. It showed significant activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cell lines
AntioxidantActivates Nrf2 pathway; increases antioxidant enzyme levels
AntimicrobialEffective against S. aureus and MRSA

Table 2: Key Research Findings

Study FocusFindingsReference
Cell ProliferationDose-dependent inhibition in cancer cells
Oxidative StressEnhanced expression of antioxidant genes
AntimicrobialSignificant activity against resistant bacterial strains

Q & A

What synthetic strategies are effective for constructing the imidazo[2,1-b]thiazole core in N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide?

Classification : Basic (Synthesis)
Methodological Answer :
The imidazo[2,1-b]thiazole scaffold can be synthesized via cyclization reactions using intermediates such as 3-iodothioanisole and appropriate amines. For example, Heck coupling conditions (palladium catalysts, ligands like tri-o-tolylphosphine, and bases such as K2_2CO3_3) enable aryl-aryl bond formation (e.g., compound 7 in Scheme 2 of ). Subsequent oxidation of sulfide to sulfone groups (using Oxone®) and demethylation (via BBr3_3) are critical for functionalization . LC-MS and 1H/ 13C^{1}\text{H}/\ ^{13}\text{C} NMR are essential for purity validation .

How can researchers validate the SIRT1 activation mechanism of imidazo[2,1-b]thiazole derivatives like this compound?

Classification : Advanced (Mechanistic Analysis)
Methodological Answer :
To assess SIRT1 activation:

  • In vitro : Use fluorometric assays (e.g., Fluor de Lys® substrate) to measure deacetylase activity. However, artifacts may arise from non-physiological substrates; validate with endogenous targets like PGC-1α acetylation status in renal proximal tubule cells (RPTCs) .
  • In vivo : Quantify mitochondrial biogenesis markers (mtDNA copy number, NDUFB8/ATP synthase expression) via qPCR and Western blotting. Note that SIRT1-dependent effects may require AMPK pathway exclusion (e.g., using AMPK-null models) .

What experimental approaches resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?

Classification : Advanced (Data Contradiction Analysis)
Methodological Answer :
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often stem from structural variations (e.g., sulfonate vs. sulfamate substituents) or assay conditions. To address this:

  • Perform structure-activity relationship (SAR) studies : Systematically modify functional groups (e.g., halogen substituents, sulfonyl moieties) and test in standardized assays (e.g., urease inhibition at pH 6.8 with thiourea as a control) .
  • Use orthogonal assays: Confirm cytotoxicity via MTT and apoptosis markers (caspase-3/7 activation) to distinguish specific mechanisms from off-target effects .

How can mitochondrial biogenesis be quantitatively measured in cells treated with this compound?

Classification : Basic (Experimental Design)
Methodological Answer :
Key metrics include:

  • mtDNA copy number : Quantify via qPCR using primers for mitochondrial genes (e.g., ND6) normalized to nuclear DNA (e.g., GAPDH) .
  • Respiratory capacity : Measure oxygen consumption rate (OCR) using Seahorse XF analyzers under basal and stressed conditions (e.g., FCCP-induced uncoupling) .
  • ATP levels : Use luciferase-based assays (e.g., CellTiter-Glo®) to correlate ATP production with mitochondrial function .

What strategies optimize the pharmacokinetic properties of imidazo[2,1-b]thiazole derivatives for CNS applications?

Classification : Advanced (Drug Development)
Methodological Answer :
To enhance blood-brain barrier (BBB) penetration:

  • LogP optimization : Balance lipophilicity (e.g., introduce trifluoromethyl groups) to maintain LogP ~2–3, as seen in ND-12025 derivatives .
  • Prodrug design : Incorporate esterase-labile groups (e.g., ethyl esters) to improve solubility and in vivo stability .
  • In vivo validation : Use PET imaging or LC-MS/MS to measure brain-to-plasma ratios in rodent models .

How do researchers distinguish between on-target SIRT1 activation and off-target effects in cellular models?

Classification : Advanced (Mechanistic Validation)
Methodological Answer :

  • Genetic knockdown : Use siRNA/shRNA to silence SIRT1 and assess rescue of phenotypic effects (e.g., loss of mitochondrial biogenesis) .
  • Pharmacological inhibition : Co-treat with EX-527 (SIRT1 inhibitor) and measure acetylation levels of PGC-1α via immunoprecipitation .
  • Control compounds : Compare with structurally distinct SIRT1 activators (e.g., resveratrol) to rule out scaffold-specific artifacts .

What analytical techniques are critical for characterizing this compound derivatives?

Classification : Basic (Characterization)
Methodological Answer :

  • Structural elucidation : Use 1H/ 13C^{1}\text{H}/\ ^{13}\text{C} NMR to confirm regiochemistry (e.g., imidazo[2,1-b]thiazole vs. imidazo[1,2-a]thiazole) and LC-MS for molecular weight validation .
  • Purity assessment : Employ HPLC with UV/ELSD detectors (≥95% purity threshold) and elemental analysis for batch consistency .

How can researchers evaluate the therapeutic potential of this compound in neurodegenerative disease models?

Classification : Advanced (Translational Research)
Methodological Answer :

  • In vitro models : Test neuroprotection against ER stress (e.g., tunicamycin-induced apoptosis) in primary neurons or glioblastoma cells .
  • In vivo models : Use transgenic mice (e.g., Alzheimer’s APP/PS1) to assess cognitive improvement via Morris water maze and amyloid-β plaque reduction .
  • Biomarker profiling : Measure CSF levels of SIRT1 activity (e.g., NAD+^+-dependent deacetylation) and mitochondrial DNA content .

What computational methods predict the binding mode of this compound to SIRT1?

Classification : Advanced (Computational Chemistry)
Methodological Answer :

  • Molecular docking : Use AutoDock Vina with SIRT1 crystal structures (PDB: 4KXQ) to identify key interactions (e.g., quinoxaline-carboxamide with Phe414) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy landscapes (MM-PBSA calculations) .
  • SAR-by-NMR : Validate predicted poses with fragment-based screening data .

How can high-throughput screening (HTS) platforms identify novel analogs with improved potency?

Classification : Advanced (Drug Discovery)
Methodological Answer :

  • Library design : Focus on sulfonate/sulfamate derivatives (e.g., 2a-2j in ) for enhanced solubility and target engagement.
  • HTS assays : Use fluorescence polarization (FP) for SIRT1 activation or luminescence-based cytotoxicity screens (e.g., Counterstrike®) .
  • Hit prioritization : Apply machine learning (e.g., Random Forest) to predict ADMET properties from structural fingerprints .

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